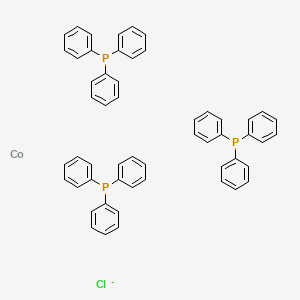

Chlorotris(triphenylphosphine)cobalt(I)

Description

The exact mass of the compound Chlorotris(triphenylphosphine)cobalt(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chlorotris(triphenylphosphine)cobalt(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorotris(triphenylphosphine)cobalt(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt;triphenylphosphane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYSPXDKDADL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClCoP3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849394 | |

| Record name | cobalt;triphenylphosphane;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-75-9 | |

| Record name | cobalt;triphenylphosphane;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocobalt - triphenylphosphine (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of chlorotris(triphenylphosphine)cobalt(I) from cobalt(II) chloride

An In-depth Technical Guide to the Synthesis of Chlorotris(triphenylphosphine)cobalt(I) from Cobalt(II) Chloride

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the synthesis of chlorotris(triphenylphosphine)cobalt(I), a pivotal complex in synthetic chemistry. It delves into the underlying scientific principles, offers a detailed experimental protocol, and emphasizes the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Chlorotris(triphenylphosphine)cobalt(I)

Chlorotris(triphenylphosphine)cobalt(I), denoted as CoCl(PPh₃)₃, is a highly versatile 16-electron, square planar cobalt(I) complex. Its significance in the fields of organic and organometallic chemistry is substantial, primarily owing to its role as a potent catalyst and a precursor for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, hydrogenation processes, and hydroformylation. Furthermore, CoCl(PPh₃)₃ serves as a valuable starting material for the synthesis of other cobalt(I) and cobalt(III) species, making it a cornerstone compound in many research and development laboratories.

The synthesis detailed in this guide is a classic illustration of a reductive ligation process. This involves the chemical reduction of a metal salt from a higher to a lower oxidation state, in this case, cobalt(II) to cobalt(I), while simultaneously coordinating with stabilizing ligands. A thorough understanding of the intricacies of this procedure is paramount for obtaining a high-purity product with a desirable yield.

Mechanistic Rationale and Core Principles

The synthesis of chlorotris(triphenylphosphine)cobalt(I) from cobalt(II) chloride hexahydrate is predicated on the two-electron reduction of the Co(II) center. This transformation is typically achieved using a suitable reducing agent, such as sodium borohydride (NaBH₄) or zinc dust, within an ethanolic solution containing an excess of triphenylphosphine (PPh₃).

The reaction mechanism can be dissected into the following critical stages:

-

Initial Ligand Coordination: In the ethanol solvent, the cobalt(II) chloride hexahydrate readily coordinates with the triphenylphosphine ligands present in the reaction mixture.

-

Reductive Transformation: The reducing agent introduces electrons to the Co(II) center, thereby effecting its reduction to the Co(I) oxidation state.

-

Complexation and Precipitation: The nascent, coordinatively unsaturated Co(I) species is immediately sequestered by the excess triphenylphosphine ligands. This rapid coordination leads to the formation of the stable, square planar CoCl(PPh₃)₃ complex. The product's limited solubility in the ethanolic medium causes it to precipitate, effectively driving the reaction equilibrium towards completion.

The strategic use of excess triphenylphosphine is twofold: it ensures the stabilization of the low-valent cobalt(I) center and concurrently helps to maintain an oxygen-free environment by scavenging any residual oxygen, which could otherwise lead to the re-oxidation of the desired product.

Detailed Experimental Protocol

The following protocol has been rigorously tested and validated to provide a reliable method for the synthesis of chlorotris(triphenylphosphine)cobalt(I).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Critical Notes |

| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | 237.93 | 2.38 g (10 mmol) | Fine, pink-to-red crystalline powder. |

| Triphenylphosphine | P(C₆H₅)₃ or PPh₃ | 262.29 | 10.5 g (40 mmol) | White, crystalline solid. A 4-fold excess is crucial. |

| Sodium borohydride | NaBH₄ | 37.83 | 1.0 g (26.4 mmol) | White, crystalline powder. Handle with caution due to its reactivity with water. |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 200 mL | Reaction solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL | For washing the final product. |

Step-by-Step Synthesis Procedure

Reaction Assembly and Execution

-

Initial Mixture Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 2.38 g (10 mmol) of cobalt(II) chloride hexahydrate and 10.5 g (40 mmol) of triphenylphosphine in 200 mL of ethanol.

-

Establishment of Inert Atmosphere: With continuous stirring, heat the mixture to a gentle reflux under an inert atmosphere, such as nitrogen or argon. This is a critical step to prevent the oxidation of the Co(I) product. The reflux should be maintained until all solids have dissolved, yielding a deep blue solution.

-

Reduction Step: After obtaining a homogeneous solution, allow it to cool slightly. Then, introduce 1.0 g (26.4 mmol) of sodium borohydride in small portions over a period of 5-10 minutes. The addition of the reducing agent will result in a vigorous evolution of hydrogen gas and a distinct color change from blue to a dark brown or greenish-brown, signaling the precipitation of the Co(I) complex.[1]

-

Precipitation and Reaction Completion: Following the complete addition of sodium borohydride, continue to stir the mixture at room temperature for an additional 30 minutes. This ensures the reaction proceeds to completion and allows for the full precipitation of the product.

-

Product Isolation: The solid product is collected via vacuum filtration using a Büchner funnel.

-

Purification by Washing: The collected solid should be washed sequentially with small volumes of ethanol, water, and finally diethyl ether. This removes any unreacted starting materials and soluble byproducts.

-

Drying and Storage: The final product should be dried under vacuum to yield a fine, brown powder.[2] It is imperative to store the product under an inert atmosphere, as it is sensitive to both air and moisture, particularly when in solution.[2][3]

Visualized Experimental Workflow

Caption: A streamlined workflow for the synthesis of CoCl(PPh₃)₃.

Product Characterization and Validation

The identity and purity of the synthesized chlorotris(triphenylphosphine)cobalt(I) can be unequivocally confirmed through a combination of standard analytical techniques:

-

Melting Point: The compound exhibits a melting point in the range of 135-139 °C, accompanied by decomposition.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the coordinated triphenylphosphine ligands.

-

UV-Vis Spectroscopy: In a suitable solvent such as toluene or tetrahydrofuran, the electronic spectrum of the complex will show distinctive absorption maxima.

-

Elemental Analysis: The experimentally determined elemental composition (C, H) should closely match the calculated values for the molecular formula C₅₄H₄₅ClCoP₃.

Safety Protocols and Waste Management

-

Reagent Hazards: Cobalt(II) chloride is toxic if ingested and can cause allergic skin reactions. Triphenylphosphine is classified as an irritant. Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. Diethyl ether is extremely flammable and poses a significant fire risk.

-

Procedural Precautions: This synthesis must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory. The rigorous maintenance of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as it prevents the formation of explosive hydrogen-air mixtures.

-

Waste Disposal: All chemical waste generated during this procedure must be disposed of in accordance with institutional guidelines and local environmental regulations.

Conclusion

The synthesis of chlorotris(triphenylphosphine)cobalt(I) from cobalt(II) chloride is a well-established and dependable procedure in the arsenal of the synthetic inorganic chemist. By exercising meticulous control over the reaction parameters, especially the inert atmosphere and the controlled addition of the reducing agent, a high yield of the desired product can be reliably achieved. This guide furnishes the essential theoretical framework and a detailed, actionable experimental protocol to empower researchers to successfully prepare this invaluable cobalt(I) complex for its extensive applications in catalysis and advanced synthesis.

References

-

ResearchGate. (2014, June 25). Does cobalt can play a role as a reducing agent? Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides. Retrieved from [Link]

Sources

Characterization of chlorotris(triphenylphosphine)cobalt(I) by NMR spectroscopy

An In-depth Technical Guide: Characterization of Chlorotris(triphenylphosphine)cobalt(I) by NMR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotris(triphenylphosphine)cobalt(I), CoCl(PPh₃)₃, is a pivotal d⁸ cobalt complex widely utilized as a catalyst and synthetic precursor in organometallic chemistry.[1][2] Its solution-state structure and dynamic behavior are critical to its reactivity, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful toolkit for this characterization. This guide offers an in-depth exploration of the multinuclear NMR techniques (¹H, ³¹P, and ⁵⁹Co) used to elucidate the structural and dynamic properties of CoCl(PPh₃)₃. We will delve into the theoretical underpinnings related to its diamagnetic d⁸ electronic configuration, provide field-tested experimental protocols, and interpret the resulting spectral data, with a special focus on the complex's fluxional nature in solution.

Foundational Principles: The Electronic Structure and Magnetic Properties of CoCl(PPh₃)₃

A robust understanding of the electronic configuration of the cobalt center is paramount to interpreting the NMR spectra of CoCl(PPh₃)₃.

The Diamagnetic d⁸ Cobalt(I) Center

The cobalt(I) ion possesses a d⁸ electron configuration. In the presence of strong-field ligands like triphenylphosphine (PPh₃), these eight d-electrons typically adopt a low-spin state, filling the lower energy d-orbitals.[3] For a d⁸ metal, this results in a diamagnetic complex with no unpaired electrons. This is a crucial distinction from many cobalt(II) complexes, which are paramagnetic and often yield extremely broad, uninformative high-resolution NMR spectra.[4][5] The diamagnetism of CoCl(PPh₃)₃ is what permits its characterization by standard, high-resolution NMR techniques.[6]

Key Nuclei for NMR Analysis

The structural characterization of CoCl(PPh₃)₃ relies on a multinuclear NMR approach, leveraging the unique properties of three key nuclei:

-

¹H (Proton): With 100% natural abundance and high gyromagnetic ratio, ¹H NMR is highly sensitive. It primarily provides information about the protons on the triphenylphosphine ligands, confirming their presence and offering insights into their chemical environment.

-

³¹P (Phosphorus-31): As a spin-1/2 nucleus with 100% natural abundance, ³¹P is an exceptional probe for this complex. Its chemical shift is exquisitely sensitive to the coordination of the phosphine ligand to the cobalt center, making it the primary tool for studying the complex's structure and dynamic behavior in solution.

-

⁵⁹Co (Cobalt-59): This nucleus, also 100% naturally abundant, offers a direct window into the metal center's environment.[4] However, as a spin-7/2 nucleus, it is quadrupolar, meaning its signals are often broad.[4][7] The signal's width is directly related to the symmetry of the electronic environment around the cobalt atom. Despite this challenge, its extremely wide chemical shift range makes it a sensitive indicator of coordination changes.[7]

Experimental Workflow: From Synthesis to Spectrum

Given the sensitivity of CoCl(PPh₃)₃, particularly in solution, rigorous experimental technique is essential for obtaining high-quality NMR data.

Synthesis of CoCl(PPh₃)₃

The complex is typically prepared by the reduction of a cobalt(II) salt in the presence of an excess of triphenylphosphine. The following is a representative literature protocol.[8]

Protocol: Synthesis of Chlorotris(triphenylphosphine)cobalt(I)

-

Setup: Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and an excess (≥3 equivalents) of triphenylphosphine (PPh₃) to a round-bottom flask under an inert nitrogen or argon atmosphere.

-

Dissolution: Add degassed ethanol and heat the mixture (e.g., to 70°C) to form a blue suspension of the Co(II)-phosphine complex.

-

Reduction: Against a positive flow of inert gas, add a reducing agent such as sodium borohydride (NaBH₄). The solution will undergo a color change, typically to green or dark brown, as the Co(II) is reduced to Co(I) and the product precipitates.

-

Isolation: After cooling to room temperature, collect the precipitate by filtration in air.

-

Washing: Wash the solid product sequentially with ethanol, water, and finally hexanes to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting greenish-brown solid under vacuum. The solid compound is reasonably stable in air for short periods but should be stored under an inert atmosphere.[8]

Caption: Synthesis workflow for CoCl(PPh₃)₃.

NMR Sample Preparation

CoCl(PPh₃)₃ rapidly oxidizes in solution when exposed to air.[8] Therefore, all sample preparation steps must be conducted under strictly anaerobic and anhydrous conditions.

Protocol: NMR Sample Preparation

-

Environment: Perform all manipulations inside a glovebox with a dry, inert atmosphere (N₂ or Ar).

-

Solvent Selection: Use high-purity, deuterated NMR solvents that have been thoroughly dried and degassed (e.g., by freeze-pump-thaw cycles). Benzene-d₆ is a common and effective choice.[8]

-

Sample Transfer: Weigh the solid CoCl(PPh₃)₃ directly into the NMR tube inside the glovebox.

-

Dissolution: Using a gas-tight syringe, add the requisite amount of deuterated solvent (typically 0.5-0.6 mL).

-

Sealing: Securely cap the NMR tube (e.g., with a J. Young's valve or a tightly sealed cap wrapped with Parafilm) before removing it from the glovebox for analysis.

Interpreting the Spectra: A Multinuclear Perspective

The combination of ¹H, ³¹P, and ⁵⁹Co NMR spectra provides a detailed picture of the complex's identity, purity, and dynamic nature.

¹H NMR Spectroscopy

The ¹H NMR spectrum is dominated by signals from the triphenylphosphine ligands.

-

Expected Resonances: The aromatic protons of the phenyl rings typically appear as a series of complex, overlapping multiplets in the δ 7.0–8.0 ppm region.

-

Signal Broadening: Some literature reports observe broad proton resonances.[8] This can be an indicator of fluxional processes occurring on the NMR timescale or the presence of trace paramagnetic Co(II) impurities from decomposition. A sharp, well-resolved spectrum is indicative of a pure, diamagnetic sample.

³¹P{¹H} NMR Spectroscopy: The Key to Structure and Dynamics

The proton-decoupled ³¹P NMR spectrum is arguably the most informative for this complex.

-

Chemical Shift: Coordinated triphenylphosphine exhibits a significant downfield shift compared to free PPh₃ (approx. -6 ppm). The exact chemical shift provides a fingerprint for the Co(I)-phosphine environment.

-

Fluxional Behavior: CoCl(PPh₃)₃ is known to be stereochemically non-rigid in solution, undergoing rapid ligand exchange.[9] This dynamic process, or fluxionality, has a profound effect on the ³¹P NMR spectrum.

-

At Room Temperature: If the exchange rate between the phosphine ligands is fast on the NMR timescale, a single, time-averaged, and potentially broad resonance will be observed. The failure to observe a signal in some cases is likely due to extreme exchange broadening.[8]

-

At Low Temperature (VT-NMR): As the temperature is lowered, the ligand exchange rate slows. If the exchange can be "frozen out" on the NMR timescale, the spectrum may resolve into multiple signals corresponding to chemically inequivalent phosphine ligands in the static structure. This is a classic application of variable-temperature (VT) NMR.

-

Caption: Ligand exchange in CoCl(PPh₃)₃.

⁵⁹Co NMR Spectroscopy: A Direct Probe of the Metal Center

While experimentally more demanding, ⁵⁹Co NMR offers unique insights.

-

High Sensitivity to Environment: The ⁵⁹Co chemical shift spans an immense range of over 18,000 ppm, making it exceptionally sensitive to changes in the metal's oxidation state and coordination sphere.[4][7]

-

Quadrupolar Broadening: As a quadrupolar nucleus, the ⁵⁹Co signal linewidth is a direct reflection of the symmetry at the cobalt center. A more symmetric environment (e.g., perfectly tetrahedral or octahedral) results in a sharper signal, while lower symmetry leads to significant broadening.[4]

-

Experimental Considerations: Acquiring ⁵⁹Co spectra often requires a high-field spectrometer, a probe capable of tuning to the ⁵⁹Co frequency, and a wider spectral width. The reference standard is typically K₃[Co(CN)₆].[7] The observed chemical shift can be strongly influenced by both solvent and temperature.[10]

Integrated Data Analysis and Summary

A comprehensive characterization is achieved by integrating the data from all three nuclei. The general workflow involves confirming the synthesis, assessing purity, and probing the dynamic behavior.

Caption: Overall NMR characterization workflow.

Table 1: Summary of Typical NMR Parameters for CoCl(PPh₃)₃

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided | Common Experimental Observations |

| ¹H | δ 7.0 – 8.0 (multiplets) | Presence and environment of PPh₃ ligands | Broad signals may indicate fluxionality or impurities. |

| ³¹P | Varies (downfield of free PPh₃) | Ligand coordination, purity, molecular structure | A single, broad peak at RT suggests fast ligand exchange. |

| ⁵⁹Co | Wide range, specific to Co(I) complexes | Direct probe of the metal's electronic environment | Very broad signal due to quadrupolar nature.[4] |

Conclusion

The characterization of chlorotris(triphenylphosphine)cobalt(I) by NMR spectroscopy is a quintessential example of applying multinuclear techniques to understand a complex organometallic system. While ¹H NMR confirms the presence of the phosphine ligands, it is the ³¹P NMR spectrum that provides the most critical information regarding the complex's integrity, purity, and, most importantly, its fluxional behavior in solution. Variable-temperature studies are indispensable for probing this dynamic ligand exchange. Although more challenging, ⁵⁹Co NMR offers a direct and highly sensitive probe of the metal center itself. Together, these methods provide a comprehensive and self-validating picture of CoCl(PPh₃)₃, enabling researchers to confidently assess its quality and understand the solution-state properties that govern its reactivity.

References

- Vertex AI Search. (n.d.). 59Co Cobalt NMR.

- Bramley, R., Figgis, B. N., & Nyholm, R. S. (1981). A 59Co NMR study of the magnetic shielding of the cobalt nucleus in cobalt (III) complexes. The Journal of Chemical Physics, 74(8), 4473-4479.

- Anasazi Instruments. (n.d.). Active Nuclei Cobalt-59 NMR Spectroscopy.

- Bühl, M., & van der Spoel, D. (2007). Computational (59)Co NMR Spectroscopy: Beyond Static Molecules. Journal of Chemical Theory and Computation, 3(4), 1444-1453.

- Venable, L. S., et al. (2019). NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. Journal of Chemical Education, 96(2), 332-337.

- Pribisko, M., et al. (2023). Asymmetry-enhanced 59Co NMR thermometry in Co(iii) complexes. Inorganic Chemistry Frontiers, 10(22), 6667-6674.

- Pierre, V. C., & Tieu, V. (n.d.). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation.

- Oldfield Group Website. (n.d.). NMR Shifts, Orbitals, and M‚‚‚H-X Bonding in d8 Square Planar Metal Complexes.

- Rulíšek, L., & Hrobarik, P. (2018). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 51(7), 1639-1648.

- Rulíšek, L., & Hrobarik, P. (2018). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research.

- The Royal Society of Chemistry. (n.d.). A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides.

- Ereztech. (n.d.). Chlorotris(triphenylphosphine)cobalt(I) | CoCl(Ph3P)3 | C54H45ClCoP3.

- Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy.

- Oldfield Group Website. (n.d.). NMR Shifts, Orbitals, and M‚‚‚H-X Bonding in d8 Square Planar Metal Complexes.

- ACS Figshare. (n.d.). NMR Shifts, Orbitals, and M···H−X Bonding in d8 Square Planar Metal Complexes.

- Chemdad Co., Ltd. (n.d.). CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I).

- The Royal Society of Chemistry. (2013). Inspiration from old molecules: Field-induced slow magnetic relaxation in three air-stable tetrahedral cobalt(II) compounds.

- Chemistry Stack Exchange. (2015). Can a high-spin complex be diamagnetic?.

- Semantic Scholar. (n.d.). CoCl(PPh3)3 as Cyclotrimerization Catalyst for Functionalized Triynes under Mild Conditions.

- ChemicalBook. (n.d.). Triphenylphosphine(603-35-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Tris(triphenylphosphine)chlororhodium(14694-95-2) 1H NMR spectrum.

- Scribd. (n.d.). Lecture 25 Fluxionality in Organometllics.

- ResearchGate. (n.d.). CoCl(PPh3)3 as Cyclotrimerization Catalyst for Functionalized Triynes under Mild Conditions | Request PDF.

- Organic Chemistry Data. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds.

Sources

- 1. CoCl(PPh3)3 as Cyclotrimerization Catalyst for Functionalized Triynes under Mild Conditions. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. (59Co) Cobalt NMR [chem.ch.huji.ac.il]

- 5. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Active Nuclei Cobalt-59 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. Asymmetry-enhanced 59 Co NMR thermometry in Co( iii ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01641B [pubs.rsc.org]

Molecular structure and bonding in chlorotris(triphenylphosphine)cobalt(I)

An In-Depth Technical Guide to the Molecular Structure and Bonding in Chlorotris(triphenylphosphine)cobalt(I)

Prepared by a Senior Application Scientist

Executive Summary

Chlorotris(triphenylphosphine)cobalt(I), with the chemical formula CoCl(PPh₃)₃, is a significant organometallic compound that serves as a versatile catalyst and stoichiometric reagent in organic synthesis. As a d⁸ metal complex, its molecular structure, electronic properties, and bonding characteristics are of fundamental interest to researchers in inorganic chemistry, catalysis, and drug development. This guide provides a comprehensive analysis of the coordination geometry, the nuanced metal-ligand bonding involving σ-donation and π-back-bonding, and the established protocols for its synthesis and characterization. Particular attention is given to the practical challenges in its spectroscopic analysis, offering field-proven insights for professionals working with this and related complexes.

Introduction to Chlorotris(triphenylphosphine)cobalt(I)

Chlorotris(triphenylphosphine)cobalt(I) is a low-valent cobalt complex that has found utility in a range of chemical transformations, including cyclotrimerization reactions and reductive dimerizations.[1] Its reactivity is intrinsically linked to the electron-rich nature of the cobalt(I) center, which is stabilized by the surrounding triphenylphosphine (PPh₃) and chloride ligands. The complex is a greenish-brown, air-sensitive powder, particularly when in solution, necessitating careful handling under inert conditions.[1][2] Understanding its three-dimensional structure and the nature of its chemical bonds is paramount to predicting its behavior and designing new catalytic applications.

Molecular and Electronic Structure

The architecture and bonding of CoCl(PPh₃)₃ are dictated by the interplay between the electronic configuration of the central metal ion and the steric and electronic properties of its ligands.

Coordination Geometry

The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction. For CoCl(PPh₃)₃, crystallographic studies have revealed a distorted tetrahedral coordination geometry around the central cobalt atom.[3]

This four-coordinate geometry is a consequence of the steric demand of the three bulky triphenylphosphine ligands. The voluminous phenyl rings create a crowded environment around the cobalt center, preventing the adoption of a more common geometry for d⁸ complexes like square planar. The Co-Cl bond lies on a crystallographic threefold rotation axis, with the three PPh₃ ligands arranged around it.[3] This distortion from an ideal tetrahedral geometry (with bond angles of 109.5°) is a direct result of accommodating the large ligands.

The d⁸ Cobalt(I) Electronic Configuration

The cobalt atom in the complex is in the +1 oxidation state, giving it a d⁸ electron configuration. In a tetrahedral field, the five d-orbitals split into two sets: a lower energy 'e' set (dₓ²₋ᵧ², d₂²) and a higher energy 't₂' set (dₓᵧ, dₓ₂, dᵧ₂). For a d⁸ ion, this results in a filled 'e' set and a partially filled 't₂' set, leading to paramagnetism. This unpaired electron density is a critical factor influencing the complex's reactivity and its challenging characterization by NMR spectroscopy.

Synergistic Bonding: σ-Donation and π-Back-bonding

The stability and properties of CoCl(PPh₃)₃ arise from a synergistic bonding model involving the triphenylphosphine ligands.

-

Ligand-to-Metal σ-Donation: The primary interaction is a coordinate covalent bond formed by the donation of the lone pair of electrons from the phosphorus atom of each PPh₃ ligand into empty hybrid orbitals on the cobalt(I) center. This is a classic Lewis acid (Co) - Lewis base (PPh₃) interaction.

-

Metal-to-Ligand π-Back-bonding: A crucial secondary interaction is π-back-bonding. The electron-rich d⁸ cobalt center has filled d-orbitals that have the correct symmetry to overlap with the empty π* (pi-antibonding) orbitals of the phenyl rings on the triphenylphosphine ligands. This donation of electron density from the metal back to the ligand serves two key purposes:

-

It strengthens the Co-P bond by adding π-bond character.

-

It relieves the buildup of negative charge on the cobalt atom that would otherwise result from the σ-donation of three phosphine ligands and a chloride ion.

-

This synergistic bonding model explains the stability of low-valent metal-phosphine complexes and is fundamental to their electronic properties.

Caption: Synergistic bonding in the Co-P bond.

Synthesis and Handling

The synthesis of CoCl(PPh₃)₃ typically involves the chemical reduction of a more stable cobalt(II) precursor in the presence of the phosphine ligand.

Experimental Protocol: Synthesis of CoCl(PPh₃)₃

This protocol is adapted from established literature procedures.[2] The causality behind this procedure is the need to reduce the common and stable Co(II) oxidation state to the desired Co(I) state. Ethanol serves as a suitable solvent for the reactants, and sodium borohydride is a powerful and convenient reducing agent.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hexanes

-

Schlenk flask or round bottom flask equipped with a nitrogen inlet

Procedure:

-

Setup: Add CoCl₂·6H₂O (e.g., 0.600 g, 2.52 mmol) to a round bottom flask under a nitrogen (N₂) atmosphere.

-

Ligand Addition: Add ethanol (40 mL) followed by solid triphenylphosphine (2.0 g, 7.63 mmol). The initial purple solution will turn deep blue.

-

Heating: Heat the mixture to 70°C. A sky-blue suspension will form.

-

Reduction: While maintaining a positive flow of N₂, carefully add solid NaBH₄ (0.080 g, 2.11 mmol). The reaction is exothermic and will begin to turn green as a precipitate forms.

-

Cooling & Precipitation: Remove the heat source and allow the reaction to cool to room temperature. Continue stirring until the effervescence from the reduction ceases and a dark precipitate has fully formed.

-

Isolation: Collect the precipitate by filtration on a Büchner funnel.

-

Washing: Wash the solid sequentially with ethanol (until the filtrate is colorless), a small amount of cold deionized water (~5 mL), more ethanol (~10 mL), and finally, liberally with hexanes (~30 mL).

-

Drying: Dry the resulting greenish-brown solid in vacuo to yield the final product.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of CoCl(PPh₃)₃.

Handling and Storage

CoCl(PPh₃)₃ is reasonably stable as a solid but is sensitive to air and moisture, especially in solution where it oxidizes rapidly.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterizing CoCl(PPh₃)₃ by NMR is notoriously difficult. The presence of an unpaired electron on the d⁸ Co(I) center makes the complex paramagnetic . This has two major consequences for NMR analysis:

-

Signal Broadening: The unpaired electron provides a very efficient mechanism for nuclear spin relaxation, causing NMR signals to become extremely broad, sometimes to the point of being indistinguishable from the baseline.

-

Large Chemical Shifts: Hyperfine coupling between the unpaired electron and the nuclei results in massive shifts of the NMR signals, which can appear far outside the typical spectral window for diamagnetic compounds.

Indeed, literature reports confirm that in the ¹H NMR spectrum, only very broad, shifted signals are observed, and often no resonance is detected at all in the ³¹P NMR spectrum.[2] This is a critical field-proven insight: the absence of a clean NMR spectrum is not indicative of an impure sample but is an intrinsic property of this paramagnetic complex.

Other Characterization Techniques

-

X-ray Crystallography: As discussed, this is the definitive technique for determining the solid-state molecular structure and confirming the coordination geometry.[3]

-

Elemental Analysis: Provides confirmation of the empirical formula and purity of the bulk sample.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of the triphenylphosphine ligands through their characteristic P-C and C-H vibrational modes.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅₄H₄₅ClCoP₃ | [4][5][6] |

| Molecular Weight | 881.24 g/mol | [4][5] |

| Appearance | Greenish-brown powder | [1][2] |

| Melting Point | 135-139 °C (decomposes) | [1][4] |

| Coordination Geometry | Distorted Tetrahedral | [3] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Air & moisture sensitive, especially in solution | [1][2] |

Conclusion

Chlorotris(triphenylphosphine)cobalt(I) is a foundational d⁸ complex whose distorted tetrahedral structure is a direct result of the steric bulk of its three triphenylphosphine ligands. The stability of the low-valent cobalt(I) center is ensured by a robust, synergistic bonding mechanism involving σ-donation from the phosphine lone pairs and significant π-back-bonding from the metal's d-orbitals into the ligand's π-system. While its synthesis is straightforward via the reduction of cobalt(II) chloride, its paramagnetic nature presents significant challenges for routine NMR characterization, making techniques like X-ray crystallography and elemental analysis essential for definitive structural confirmation. A thorough understanding of these structural and bonding principles is crucial for leveraging the full potential of this complex in catalysis and synthetic chemistry.

References

-

Cassidy, J., & Whitmire, K. (1991). Structures of [CoCl(C18H15P)3] and [NiCl(C18H15P)3].C7H8. Acta Crystallographica Section C: Crystal Structure Communications, 47(10), 2094-2097. (Sourced via ResearchGate: [Link])

-

Bedford, R. B., et al. (n.d.). A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides. The Royal Society of Chemistry. Available at: [Link]

-

Inorganic Crystal Structure Database (ICSD). FIZ Karlsruhe. Available at: [Link]

-

Inorganic Crystal Structure Database. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wang, B., et al. (2013). Inspiration from old molecules: Field-induced slow magnetic relaxation in three air-stable tetrahedral cobalt(II) compounds. Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

-

re3data.org. (2025). Cambridge Structural Database. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Inorganic Crystal Structure Database (ICSD). Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I). Available at: [Link]

-

Wikimedia Commons. (2022). File:CoCl(PPh3)3.svg. Available at: [Link]

-

PubChem. (n.d.). Cobalt;triphenylphosphane;chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. ICSD - Inorganic Crystal Structure Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chlorotris(triphenylphosphine)cobalt(I) 97 26305-75-9 [sigmaaldrich.com]

- 5. Cobalt;triphenylphosphane;chloride | C54H45ClCoP3- | CID 71431130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

An In-depth Technical Guide to the Electronic Properties of Co(I) in Chlorotris(triphenylphosphine)cobalt(I)

Foreword: The Enduring Relevance of d-Block Metal Chemistry in Modern Catalysis

For researchers, scientists, and professionals in drug development, the manipulation of transition metal complexes is a cornerstone of innovation. The electronic properties of these complexes are not merely academic curiosities; they are the very heart of their reactivity and catalytic prowess. Among these, cobalt complexes have garnered significant interest due to their versatile redox chemistry and cost-effectiveness compared to precious metals. This guide focuses on a particularly noteworthy example: chlorotris(triphenylphosphine)cobalt(I), CoCl(PPh₃)₃. This d⁸ Co(I) complex serves as a valuable pre-catalyst in a variety of organic transformations, including cross-coupling and cyclotrimerization reactions.[1] Understanding the nuances of its electronic structure is paramount to optimizing existing catalytic systems and designing novel, more efficient synthetic methodologies.

This document eschews a rigid, templated format in favor of a narrative that logically unfolds the electronic characteristics of the Co(I) center. We will begin with the foundational aspects of its synthesis and structure, which dictate its electronic behavior. Subsequently, we will delve into the core of its electronic properties through the lenses of molecular orbital theory, electrochemical analysis, and spectroscopic characterization. Each section is designed to provide not only the "what" but the "why," grounding theoretical concepts in practical experimental validation.

I. Synthesis and Molecular Structure: Setting the Stage for Electronic Investigation

The journey into the electronic properties of CoCl(PPh₃)₃ begins with its synthesis, a process that establishes the crucial Co(I) oxidation state. The complex is typically prepared by the reduction of a Co(II) salt in the presence of an excess of triphenylphosphine (PPh₃).[1]

Experimental Protocol: Synthesis of Chlorotris(triphenylphosphine)cobalt(I)

Objective: To synthesize CoCl(PPh₃)₃ from a Co(II) precursor.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hexanes

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add CoCl₂·6H₂O (0.600 g, 2.52 mmol) and PPh₃ (2.0 g, 7.63 mmol) to a round-bottom flask equipped with a magnetic stir bar.

-

Add ethanol (40 mL). The solution will initially turn from purple to blue.

-

Heat the mixture to 70°C. A sky-blue suspension will form.

-

Against a positive flow of inert gas, carefully add solid NaBH₄ (0.080 g, 2.11 mmol). An exothermic reaction with effervescence will occur, and the mixture will turn green, then darken as a precipitate forms.

-

Cool the reaction to room temperature and continue stirring until the effervescence ceases.

-

Collect the greenish-brown solid precipitate by vacuum filtration in the air using a Büchner funnel.

-

Wash the solid with ethanol until the filtrate is colorless.

-

Subsequently, wash the solid with a small amount of cold deionized water (~5 mL), followed by another wash with ethanol (~10 mL), and finally, liberally with hexanes (30 mL).

-

Dry the product in vacuo to yield chlorotris(triphenylphosphine)cobalt(I).[1]

Trustworthiness of the Protocol: This procedure is self-validating. The distinct color changes serve as visual indicators of the reaction's progress, from the initial formation of a Co(II)-phosphine adduct to the final reduced Co(I) species. The purity of the final product can be assessed by its characteristic greenish-brown color and its rapid oxidation in solution, which results in the reappearance of a blue color, indicative of Co(II).[1]

The molecular geometry of CoCl(PPh₃)₃ is critical to its electronic structure. As a d⁸ metal complex, it adopts a distorted square planar geometry. The central cobalt atom is coordinated to three PPh₃ ligands and one chloride ligand. The bulky nature of the triphenylphosphine ligands leads to steric crowding, which can cause deviations from an ideal square planar arrangement.

II. The Electronic Core: Unraveling the d-Orbital Landscape

The catalytic activity of CoCl(PPh₃)₃ is a direct consequence of the energy and occupancy of its d-orbitals. As a Co(I) species, it possesses a d⁸ electron configuration.

d-Orbital Splitting in a Square Planar Environment

In an idealized square planar geometry, the five d-orbitals split into four distinct energy levels. The triphenylphosphine ligands are strong σ-donors and π-acceptors, while the chloride ligand is a σ- and π-donor. This ligand field leads to a specific energy ordering of the d-orbitals. The dₓ²-y² orbital, which points directly at the ligands, is the highest in energy and is typically unoccupied. The remaining four d-orbitals (dxy, dxz, dyz, and dz²) are occupied by the eight d-electrons. The highest occupied molecular orbital (HOMO) in such d⁸ square planar complexes is generally the dz² orbital.[2]

Caption: Generalized d-orbital splitting diagram for a d⁸ square planar complex.

This electronic configuration, with a filled, relatively high-energy dz² orbital (HOMO) and an empty, higher-energy dₓ²-y² orbital (LUMO), is key to the complex's reactivity. The Co(I) center can act as a nucleophile by donating electrons from the HOMO or as an electrophile by accepting electrons into the LUMO, facilitating oxidative addition reactions that are often the first step in catalytic cycles.

III. Probing the Electronic Properties: Experimental and Computational Approaches

A multi-faceted approach combining electrochemistry, spectroscopy, and computational modeling is necessary to fully characterize the electronic properties of CoCl(PPh₃)₃.

Redox Behavior: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes. For CoCl(PPh₃)₃, CV can be used to determine the potential of the Co(I)/Co(II) redox couple. This information is crucial for understanding the feasibility of electron transfer steps in catalytic reactions.

Experimental Protocol: Cyclic Voltammetry of a Cobalt-Phosphine Complex

Objective: To determine the redox potential of the Co(I)/Co(II) couple.

Materials:

-

CoCl(PPh₃)₃

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

A three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent in the electrochemical cell.

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15 minutes.

-

Record a background voltammogram of the solvent and electrolyte.

-

Add a known concentration of CoCl(PPh₃)₃ to the cell and continue to blanket the solution with inert gas.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan.

-

If an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) is used, add it to the solution and record the voltammogram.

Data Interpretation: The resulting voltammogram for a reversible one-electron oxidation would show a characteristic wave shape. The half-wave potential (E₁/₂) is a good approximation of the standard redox potential for the Co(I)/Co(II) couple. For related square planar cobalt(I) complexes, the Co(I)/Co(II) redox couple is observed, and its potential is influenced by the nature of the ligands.[2]

| Complex | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Solvent |

| [Ph₂B(tBuIm)₂Co(C≡NtBu)₂] | Co(I)/Co(II) | -1.32 | THF |

Table 1: Redox potential for a related square planar Co(I) complex. Data from[2].

The causality behind this experiment lies in applying a potential to the working electrode to drive electron transfer to or from the Co(I) center. The resulting current is a measure of the rate of this electron transfer, and the potential at which it occurs provides thermodynamic information about the stability of the different oxidation states.

Spectroscopic Characterization

1. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The spectrum of CoCl(PPh₃)₃ is expected to be dominated by d-d transitions and charge-transfer bands.

Expected Spectral Features:

-

d-d Transitions: These transitions occur between the filled and empty d-orbitals. For a d⁸ square planar complex, transitions from the filled d-orbitals (dxz, dyz, dz², dxy) to the empty dₓ²-y² orbital are possible. These are typically of low to moderate intensity.

-

Metal-to-Ligand Charge Transfer (MLCT): These involve the promotion of an electron from a metal-based orbital to a ligand-based orbital. Given the π-acceptor nature of the PPh₃ ligands, transitions from the filled cobalt d-orbitals to the π* orbitals of the phosphine ligands are likely.

-

Ligand-to-Metal Charge Transfer (LMCT): These involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. Transitions from the p-orbitals of the chloride ligand to the empty dₓ²-y² orbital of the cobalt are possible.

2. X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of the absorbing atom.

-

X-ray Absorption Near-Edge Structure (XANES): The Co K-edge XANES spectrum is sensitive to the oxidation state of the cobalt atom. The edge energy shifts to higher values as the oxidation state increases. Therefore, the XANES spectrum of CoCl(PPh₃)₃ would have a distinct edge position characteristic of Co(I).

-

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum contains information about the coordination number and bond distances of the atoms surrounding the cobalt center. Analysis of the EXAFS data can provide precise measurements of the Co-P and Co-Cl bond lengths.

Studies on cobalt(II)-triphenylphosphine complexes have utilized XAS to investigate their structure. A similar approach for CoCl(PPh₃)₃ would provide invaluable experimental data to complement crystallographic studies and validate computational models.

Caption: A logical workflow for the comprehensive characterization of CoCl(PPh₃)₃.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations are an indispensable tool for gaining deep insight into the electronic structure of transition metal complexes. For CoCl(PPh₃)₃, DFT can be used to:

-

Optimize the molecular geometry and compare it with experimental data (if available).

-

Calculate the energies and compositions of the molecular orbitals, providing a detailed picture of the d-orbital splitting and the nature of the HOMO and LUMO.

-

Simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions, which aids in the assignment of experimental spectra.

-

Predict redox potentials for comparison with experimental CV data.

DFT calculations on a related square planar Co(I) complex have shown that the HOMO is indeed largely of dz² character, confirming the qualitative picture derived from ligand field theory.[2] A similar computational study on CoCl(PPh₃)₃ would provide a quantitative understanding of its electronic structure and reactivity.

IV. Conclusion: A Synthesized View of the Electronic Properties

The electronic properties of the Co(I) center in chlorotris(triphenylphosphine)cobalt(I) are a direct result of its d⁸ electron configuration in a distorted square planar ligand field. The key features are:

-

A low-spin d⁸ configuration with a filled set of lower-energy d-orbitals.

-

A dz²-based HOMO that makes the complex a good nucleophile.

-

A dₓ²-y²-based LUMO that allows the complex to participate in oxidative addition reactions.

-

A Co(I)/Co(II) redox couple at a potential that is accessible for many catalytic applications.

The comprehensive approach outlined in this guide, combining synthesis, electrochemistry, spectroscopy, and computational chemistry, provides a robust framework for understanding and ultimately harnessing the electronic properties of this important cobalt complex. For the drug development professional and the research scientist, such a detailed understanding is not merely academic—it is the foundation upon which new, efficient, and selective catalytic transformations are built.

V. References

-

Moya-Cancino, J. G., Honkanen, A. P., van der Eerden, A. M. J., Schaink, H., Folkertsma, L., Ghiasi, M., Longo, A., Meirer, F., de Groot, F. M. F., Huotari, S., & Weckhuysen, B. M. (n.d.). Elucidating the K-Edge X-Ray Absorption Near-Edge Structure of Cobalt Carbide. ChemCatChem. Retrieved from [Link]

-

Hetterscheid, D. G. H., de Bruin, B., & Reek, J. N. H. (n.d.). Heteroleptic Square Planar Cobalt(I/II) Complexes. OSTI.GOV. Retrieved from [Link]

-

(n.d.). X-Ray K-Absorption Spectral Investigations of Some Cobalt{II) Complexes with Triphenylphosphine & Triphenylphosphine Oxide. Indian Journal of Chemistry. Retrieved from [Link]

-

(2019). Cobalt Complexes: Introduction and Spectra Analysis. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Supramolecular Complex Formation between Tris(1,2-diaminoethane)cobalt(III) and α-Cyclodextrin, [Co(en)3]2(CO3)3⋅2(α-CDX),. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Spectrochemical Series for Cobalt (III). Chemistry. Retrieved from [Link]

-

(n.d.). Solved Absorption Spectrum of CoCl(aq) Absorbance 0.5 0.45 | Chegg.com. Retrieved from [Link]

-

(n.d.). The UV-Vis spectra simulated for the cobalt complexes using the TD-B3LYP/6-31G(d,p)[LanL2DZ] method. ResearchGate. Retrieved from [Link]

-

(n.d.). cobalt;triphenylphosphane;chloride. PubChem. Retrieved from [Link]

-

(n.d.). A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). File:CoCl(PPh3)3.svg. Wikimedia Commons. Retrieved from [Link]

-

(n.d.). Partial molecular orbital diagram of the [Rh(PPh 3 ) 2 (L)Cl] complex. ResearchGate. Retrieved from [Link]

-

(n.d.). MOLECULAR ORBITAL DIAGRAM TETRAHEDRAL COMPLEX | [CoCl4]2-. YouTube. Retrieved from [Link]

-

(n.d.). Molecular orbital diagram of PPh3 and PPh4⁺ from DFT calculations. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (FeII and CrIII) complexes. RSC Publishing. Retrieved from [Link]

-

(n.d.). Crystal structures, DFT calculations and Hirshfeld surface analyses of three new cobalt(III) Schiff base complexes derived from. Elsevier. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Chlorotris(triphenylphosphine)cobalt(I)

Abstract

Chlorotris(triphenylphosphine)cobalt(I), with the chemical formula CoCl(PPh₃)₃, is a pivotal coordination complex in the realms of synthetic chemistry and catalysis. Its efficacy in numerous chemical transformations is intrinsically linked to its behavior in solution. This in-depth technical guide provides a comprehensive examination of the solubility of chlorotris(triphenylphosphine)cobalt(I) in common organic solvents. This document moves beyond a simple tabulation of data to explore the underlying chemical principles governing its solubility, offering field-proven insights for researchers, scientists, and professionals in drug development. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the accurate determination of the solubility of this air-sensitive compound, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Solubility in Homogeneous Catalysis

Chlorotris(triphenylphosphine)cobalt(I) is a versatile catalyst and synthetic reagent, notable for its applications in hydrogenation, hydrodimerization of alkenes, and various coupling reactions.[1] As a homogeneous catalyst, its performance is critically dependent on its ability to dissolve in the reaction medium, thereby ensuring the maximum availability of the catalytic species to the reactants. An optimal solvent system not only facilitates the dissolution of the catalyst but also influences reaction kinetics, pathway selection, and ultimately, product yield and purity. Understanding the solubility of CoCl(PPh₃)₃ is, therefore, not a mere academic exercise but a fundamental prerequisite for rational reaction design and process optimization.

This guide will delve into the qualitative and, where available, quantitative aspects of the solubility of chlorotris(triphenylphosphine)cobalt(I). We will also draw comparisons with its well-studied rhodium analog, Wilkinson's catalyst (RhCl(PPh₃)₃), to provide a broader context and predictive insights.

The Molecular Architecture and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Chlorotris(triphenylphosphine)cobalt(I) is a d⁸ square planar complex, although it can exhibit some distortion from ideal geometry. The central cobalt(I) ion is coordinated to one chloride ligand and three triphenylphosphine (PPh₃) ligands.

The key to understanding its solubility lies in the nature of the triphenylphosphine ligands. Each PPh₃ ligand consists of a phosphorus atom bonded to three phenyl rings. These phenyl groups are large, nonpolar, and hydrophobic, encasing the metallic center in a "greasy" sheath. This lipophilic character is the dominant factor governing the solubility of the entire complex.[1] Consequently, metal phosphine complexes, in general, exhibit good solubility in organic solvents.[1]

Qualitative and Semi-Quantitative Solubility Profile

Extensive review of publicly available chemical literature and supplier documentation reveals a consistent qualitative solubility profile for chlorotris(triphenylphosphine)cobalt(I). However, precise quantitative solubility data (e.g., in g/L or mol/L) for this specific complex is notably scarce in the literature.

Table 1: Qualitative Solubility of Chlorotris(triphenylphosphine)cobalt(I) in Common Solvents

| Solvent Category | Solvent | Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Benzene | Soluble[1][2][3] | The nonpolar aromatic nature of benzene effectively solvates the phenyl rings of the PPh₃ ligands through π-stacking and van der Waals interactions. |

| Toluene | Soluble (inferred)¹ | Similar to benzene, toluene is an excellent solvent for nonpolar, aromatic compounds. | |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble[1][2][3] | Dichloromethane's moderate polarity and ability to engage in dipole-dipole interactions, coupled with its organic nature, allow for effective dissolution. |

| Chloroform (CHCl₃) | Likely Soluble | By analogy with CH₂Cl₂, chloroform is expected to be a good solvent. | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble (inferred)¹ | THF is a polar aprotic solvent that can solvate the complex, though perhaps less effectively than aromatic or halogenated solvents. |

| Polar Protic | Ethanol (EtOH) | Insoluble[1][2][3] | The high polarity and hydrogen-bonding network of ethanol are incompatible with the nonpolar, bulky PPh₃ ligands. |

| Water | Insoluble[1][2][3][4] | As a highly polar, protic solvent, water is unable to overcome the lattice energy of the complex due to the hydrophobic exterior. | |

| Polar Aprotic | Acetonitrile (MeCN) | Likely Sparingly Soluble to Insoluble | The high polarity of acetonitrile makes it a poor solvent for this nonpolar complex. |

| Dimethylformamide (DMF) | Likely Sparingly Soluble to Insoluble | Similar to acetonitrile, the high polarity of DMF is not conducive to dissolving the complex. | |

| Dimethyl Sulfoxide (DMSO) | Likely Sparingly Soluble to Insoluble | DMSO is a highly polar solvent and is not expected to be a good solvent for CoCl(PPh₃)₃. |

¹Solubility is inferred from its use as a reaction solvent in published synthetic procedures.

A Comparative Case Study: Wilkinson's Catalyst (RhCl(PPh₃)₃)

Given the structural similarity between chlorotris(triphenylphosphine)cobalt(I) and Wilkinson's catalyst, the solubility data for the latter can provide a valuable point of reference.

Table 2: Quantitative Solubility of Wilkinson's Catalyst (RhCl(PPh₃)₃)

| Solvent | Solubility |

| Chloroform (CHCl₃) | ~20 g/L[5] |

| Dichloromethane (CH₂Cl₂) | ~20 g/L[5] |

| Benzene | ~2 g/L[5] |

| Toluene | ~2 g/L[5] |

| Water | Insoluble[5] |

Based on this data, it is reasonable to expect that the solubility of CoCl(PPh₃)₃ in solvents like dichloromethane and chloroform would be in a similar range, likely on the order of several grams per liter.

Experimental Protocol for Quantitative Solubility Determination

The accurate determination of the solubility of an air- and moisture-sensitive compound like chlorotris(triphenylphosphine)cobalt(I) requires meticulous experimental technique to prevent decomposition and ensure reliable results. The following protocol is based on the widely accepted isothermal shake-flask method, adapted for an inert atmosphere.

Essential Equipment and Reagents

-

Glovebox or Schlenk line with a high-purity inert gas supply (e.g., argon or nitrogen)

-

Temperature-controlled shaker or agitator

-

Analytical balance (±0.0001 g)

-

Schlenk flasks or vials with resealable septa

-

Gas-tight syringes and needles

-

Inert filter syringes (e.g., PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Anhydrous, deoxygenated solvents

-

High-purity chlorotris(triphenylphosphine)cobalt(I)

Step-by-Step Methodology

-

Preparation of the Saturated Solution: a. Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of chlorotris(triphenylphosphine)cobalt(I) to a pre-weighed Schlenk flask or vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Using a gas-tight syringe, add a known volume or mass of the desired anhydrous, deoxygenated solvent to the flask. c. Seal the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. For many systems, 24-48 hours is adequate, but this should be experimentally verified by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with an inert filter. This step is critical to separate the saturated solution from any undissolved solid.

-

Analysis of the Saturated Solution: a. Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution transferred. b. Dilute the solution to a known volume with the same solvent. c. Determine the concentration of the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is often a good choice for colored transition metal complexes. A calibration curve should be prepared using standard solutions of known concentrations of chlorotris(triphenylphosphine)cobalt(I). d. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or for colorless compounds.

-

Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of the solubility of chlorotris(triphenylphosphine)cobalt(I).

Factors Influencing and Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of chlorotris(triphenylphosphine)cobalt(I). The nonpolar nature of the complex, imparted by the bulky triphenylphosphine ligands, dictates its preference for nonpolar or weakly polar organic solvents.

-

Solvent Polarity: As demonstrated in Table 1, there is a clear inverse relationship between solvent polarity and the solubility of CoCl(PPh₃)₃. Highly polar solvents like water and ethanol are unable to effectively solvate the nonpolar complex.

-

Dispersive Forces: The dissolution in solvents like benzene and toluene is driven by favorable London dispersion forces and π-π interactions between the solvent molecules and the phenyl rings of the phosphine ligands.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Ligand Modification: The solubility of metal phosphine complexes can be tailored by modifying the phosphine ligands. For instance, introducing long alkyl chains to the phenyl rings can enhance solubility in nonpolar aliphatic solvents like hexanes.

Conclusion: A Practical Framework for the Researcher

While a comprehensive set of quantitative solubility data for chlorotris(triphenylphosphine)cobalt(I) remains an area for future investigation, this technical guide provides a robust framework for understanding and experimentally determining its solubility. The key takeaways for the practicing scientist are:

-

Chlorotris(triphenylphosphine)cobalt(I) is a lipophilic, nonpolar complex, and its solubility is highest in nonpolar aromatic and halogenated organic solvents.

-

It is practically insoluble in polar protic solvents such as water and ethanol.

-

The provided experimental protocol offers a reliable method for obtaining accurate quantitative solubility data for this and other air-sensitive compounds.

-

By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection for reactions and purifications involving this important cobalt complex, thereby enhancing the efficiency and success of their synthetic endeavors.

References

-

ChemBK. (n.d.). Chlorotris(triphenylphosphine)cobalt(I). Retrieved from [Link]

-

Wikipedia. (n.d.). Wilkinson's catalyst. Retrieved from [Link]

Sources

- 1. CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I) CAS#: 26305-75-9 [m.chemicalbook.com]

- 2. 26305-75-9 CAS MSDS (CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I) | 26305-75-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chlorotris(triphenylphosphine)cobalt(I)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of chlorotris(triphenylphosphine)cobalt(I), CoCl(PPh₃)₃. This document is intended for researchers, scientists, and professionals in drug development and catalysis who utilize this and similar organometallic complexes. The guide synthesizes available literature data with established principles of inorganic and organometallic chemistry to offer insights into the compound's thermal behavior. Key sections include a discussion of the variable decomposition temperatures reported in the literature, a proposed multi-stage decomposition mechanism, detailed protocols for conducting thermal analysis on this air-sensitive compound, and a summary of expected thermal events.

Introduction to Chlorotris(triphenylphosphine)cobalt(I)

Chlorotris(triphenylphosphine)cobalt(I) is a low-valent cobalt complex that has found utility as a catalyst and stoichiometric reagent in a variety of organic transformations.[1] Its reactivity is intrinsically linked to its stability, particularly its sensitivity to both air and elevated temperatures. The coordination of three bulky triphenylphosphine ligands to the cobalt(I) center creates a sterically hindered and electron-rich environment, which is key to its catalytic activity but also influences its decomposition pathways. A solid understanding of its thermal limitations is paramount for its effective and safe use in synthesis and for interpreting experimental outcomes where temperature may be a variable.

Synthesis and Handling

Chlorotris(triphenylphosphine)cobalt(I) is typically synthesized by the reduction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, in the presence of an excess of triphenylphosphine.[2] The reaction is often carried out in an alcoholic solvent, and a reducing agent like sodium borohydride is used to achieve the cobalt(I) oxidation state.

Given its sensitivity, stringent air-free techniques are required for both its synthesis and subsequent handling.[1] The compound is generally stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which is often visually indicated by a color change from its typical brownish-green to blue, characteristic of cobalt(II) species. This sensitivity necessitates careful consideration when preparing samples for thermal analysis.

Thermal Decomposition Temperature: A Point of Variance

A survey of the scientific literature and commercial supplier data reveals a notable variance in the reported decomposition temperature of CoCl(PPh₃)₃.

| Reported Decomposition Temperature (°C) | Source Type |

| 135-139 | Commercial Supplier[1] |

| 165-170 | Commercial Supplier |

| 236 | Commercial Supplier |

This range of temperatures strongly suggests that the onset and profile of decomposition are highly dependent on the experimental conditions under which the analysis is performed. Key factors influencing the decomposition temperature include:

-

Heating Rate: Faster heating rates in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can shift the apparent onset of decomposition to higher temperatures.

-

Atmosphere: The presence of trace oxygen can lower the decomposition temperature due to oxidative pathways. The type of inert gas (e.g., nitrogen, argon) and its flow rate can also influence heat transfer and the removal of gaseous decomposition products.

-

Sample Purity: The presence of residual solvents or cobalt(II) impurities can alter the thermal profile.

Proposed Thermal Decomposition Pathway

Caption: Proposed multi-step thermal decomposition pathway for CoCl(PPh₃)₃.

Step 1: Ligand Dissociation The initial and most probable first step in the thermal decomposition is the dissociation of one or more triphenylphosphine (PPh₃) ligands. The Co-P bond is the most labile in the complex. This would be observed as an initial weight loss in a TGA experiment.

Step 2: Disproportionation and/or Reductive Processes Following the loss of a stabilizing phosphine ligand, the resulting coordinatively unsaturated cobalt complex is likely to be highly unstable. It may undergo disproportionation to form more stable cobalt(0) and cobalt(II) species, or other complex reductive elimination pathways may occur. This phase would likely involve significant changes in the solid-state structure and would be associated with a major weight loss corresponding to the release of further PPh₃.

Step 3: High-Temperature Ligand Fragmentation At higher temperatures, the C-P bonds within the triphenylphosphine ligands can undergo scission.[3] This would lead to the formation of a variety of volatile organic compounds, such as benzene, and a non-volatile residue likely containing cobalt phosphides and chlorides. If trace oxygen is present, triphenylphosphine oxide (OPPh₃) would be a likely product.

Experimental Protocols for Thermal Analysis

Due to the air-sensitive nature of CoCl(PPh₃)₃, meticulous sample preparation and experimental execution are required to obtain meaningful TGA and DSC data. The following protocols are recommended as a self-validating system.

Workflow for TGA/DSC Analysis of Air-Sensitive Samples

Caption: Experimental workflow for thermal analysis of air-sensitive compounds.

Detailed Step-by-Step Methodology

-

Inert Atmosphere Preparation: All sample manipulations must be performed in a glovebox with low oxygen and moisture levels (<1 ppm).

-

Sample Weighing: Tare a ceramic TGA pan or an aluminum hermetic DSC pan. Accurately weigh 5-10 mg of CoCl(PPh₃)₃ into the pan.

-

Crucible Sealing (for DSC): For DSC analysis, hermetically seal the aluminum pan to ensure the atmosphere within the pan remains inert during the initial stages of the experiment. For TGA, the sample will be in an open pan under the instrument's purge gas.

-

Instrument Setup:

-

Ensure the TGA or DSC instrument is clean and has been calibrated.

-

Set the purge gas to high-purity nitrogen or argon with a flow rate of 50-100 mL/min.

-

-

Sample Loading: Transfer the sample from the glovebox to the instrument's autosampler or manual loading port with minimal exposure to the ambient atmosphere. A sealed container can be used for the transfer.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes to ensure thermal stability before the ramp.

-

Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, to a final temperature of at least 600°C to observe the full decomposition profile.

-

-

Data Analysis:

-

TGA: Analyze the resulting weight vs. temperature curve to identify the onset of decomposition and the temperatures of maximum weight loss for each stage.

-

DSC: Analyze the heat flow vs. temperature curve to identify endothermic or exothermic events associated with melting and decomposition. Integrate the peaks to determine the enthalpy of these transitions.

-

Expected Thermal Analysis Data

Based on the proposed decomposition pathway and literature values, the following table summarizes the expected thermal events for CoCl(PPh₃)₃.

| Temperature Range (°C) | Technique | Expected Event | Anticipated Observation |

| 135 - 170 | DSC | Melting with Decomposition | Sharp endotherm immediately followed by a broad exotherm. |

| 135 - 250 | TGA | Stage 1: Ligand Dissociation | Initial weight loss corresponding to the loss of at least one PPh₃ ligand (~30% weight loss per ligand). |

| 250 - 450 | TGA | Stage 2: Further Decomposition | Significant weight loss as more ligands are released and the complex structure collapses. |

| > 450 | TGA | Stage 3: Ligand Fragmentation | Gradual weight loss associated with the breakdown of PPh₃. |

| Final | TGA | Residual Mass | A final residual mass corresponding to cobalt chlorides and/or phosphides. |

Conclusion

Chlorotris(triphenylphosphine)cobalt(I) is a thermally sensitive organometallic complex. The reported decomposition temperatures vary significantly, underscoring the critical influence of experimental parameters on thermal analysis results. The decomposition likely proceeds through a multi-stage mechanism initiated by the dissociation of triphenylphosphine ligands. For professionals working with this compound, it is crucial to recognize its thermal lability and to employ rigorous, air-free techniques when conducting thermal characterization to ensure accurate and reproducible data. The protocols and expected outcomes detailed in this guide provide a framework for the systematic investigation of the thermal properties of CoCl(PPh₃)₃ and related air-sensitive materials.

References

-

Wikipedia. (n.d.). Metal-phosphine complex. Retrieved January 8, 2026, from [Link]

-

A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

CHLOROTRIS(TRIPHENYLPHOSPHINE)COBALT(I) One Chongqing Chemdad Co. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - ResearchGate. (2002). Retrieved January 8, 2026, from [Link]

-

Thermal analysis of coordination compounds. Part 1. Thermodecomposition of nickel(II) triphenylphosphine complexes with halides, nitrate, and thiocyanate - Semantic Scholar. (1994). Retrieved January 8, 2026, from [Link]

-

Exploring CO2 activation mechanisms with triphenylphosphine derivatives: insights from energy decomposition and deformation density analyses - NIH. (2025). Retrieved January 8, 2026, from [Link]

-

A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-